Cas no 1260681-83-1 (3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine)
![3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine structure](https://ja.kuujia.com/scimg/cas/1260681-83-1x500.png)
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine
- 3-iodo-2H-pyrazolo[3,4-b]pyridin-5-amine
- 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine
- SCHEMBL18921901
- PB19359
- DTXSID80857650
- P11661
- 1260681-83-1
- CS-0054719
-
- MDL: MFCD13193612
- インチ: InChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11)
- InChIKey: BHOKNYCMLGEQQN-UHFFFAOYSA-N
- ほほえんだ: NC1=CN=C2NN=C(I)C2=C1
計算された属性
- せいみつぶんしりょう: 259.95589g/mol
- どういたいしつりょう: 259.95589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152073-100mg |
5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine |
1260681-83-1 | 95%+ | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120059-1G |
3-iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 95% | 1g |
¥ 4,349.00 | 2023-03-31 | |
Chemenu | CM152073-1g |
5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine |
1260681-83-1 | 95+% | 1g |
$1702 | 2021-08-05 | |
Chemenu | CM152073-500mg |
5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine |
1260681-83-1 | 95%+ | 500mg |
$519 | 2022-06-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125359-1g |
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 97% | 1g |
¥5692.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125359-500mg |
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 97% | 500mg |
¥4118.00 | 2024-08-09 | |
Ambeed | A182883-10g |
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 98+% | 10g |
$3276.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125359-250mg |
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 97% | 250mg |
¥2470.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120059-250MG |
3-iodo-1H-pyrazolo[3,4-b]pyridin-5-amine |
1260681-83-1 | 95% | 250MG |
¥ 1,742.00 | 2023-03-31 | |
Chemenu | CM152073-250mg |
5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine |
1260681-83-1 | 95%+ | 250mg |
$*** | 2023-03-30 |
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amineに関する追加情報
Comprehensive Overview of 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 1260681-83-1): Properties, Applications, and Research Insights
3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 1260681-83-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. This iodinated pyrazolopyridine derivative is particularly valued for its role as a building block in medicinal chemistry, enabling the synthesis of complex molecules with potential biological activity. Researchers are increasingly exploring its applications in kinase inhibitor development and cancer therapeutics, aligning with the growing demand for targeted drug discovery.
The molecular structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine combines a pyrazolo[3,4-b]pyridine core with an iodine substituent at the 3-position and an amine group at the 5-position. This arrangement offers exceptional opportunities for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are frequently searched by synthetic chemists in AI-driven reaction optimization queries. The compound's CAS No. 1260681-83-1 serves as a critical identifier in chemical databases, often appearing in structure-activity relationship (SAR) studies for JAK/STAT pathway inhibitors.
Recent trends in high-throughput screening have highlighted 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine as a promising scaffold for fragment-based drug design. Its moderate molecular weight (263.03 g/mol) and balanced lipophilicity make it suitable for lead compound optimization, a topic frequently discussed in computational chemistry forums. The iodine atom's presence facilitates radio-labeling applications, addressing the rising interest in PET imaging probes for neurological disorders—a hotspot in current biomedical research.
In material science, this compound's π-conjugated system has sparked investigations into organic electronic materials, particularly for OLED intermediates. Patent analyses reveal its utility in developing light-emitting diodes with improved quantum yields, responding to the global push for energy-efficient displays. The amine functionality allows for further derivatization, making it valuable for covalent organic frameworks (COFs)—a trending topic in nanotechnology searches.
Quality control of CAS No. 1260681-83-1 typically involves HPLC purity analysis and mass spectrometry verification, reflecting the pharmaceutical industry's emphasis on QC/QA protocols. Stability studies under various pH conditions are frequently documented, addressing common search queries about compound storage and handling precautions for sensitive heterocycles. The compound's thermal stability (>200°C) makes it suitable for high-temperature reactions, a feature appreciated in flow chemistry applications.
Environmental considerations surrounding iodinated compounds have led to studies on green synthesis approaches for 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine. Recent publications explore catalytic iodination methods using eco-friendly oxidants, aligning with the sustainable chemistry movement. These advancements respond to increasing regulatory demands and researcher inquiries about solvent-free reactions and atom economy principles.
The commercial availability of 3-Iodo-1H-pyrazolo[3,4-b]pyridin-5-amine through specialized chemical suppliers has expanded its accessibility for academic research and industrial R&D. Price benchmarking data indicates growing demand, particularly from contract research organizations (CROs) engaged in preclinical development. Its inclusion in diversity-oriented synthesis libraries underscores its importance in modern drug discovery pipelines.
Future research directions for CAS No. 1260681-83-1 may focus on its bioconjugation potential for antibody-drug conjugates (ADCs), a rapidly evolving field in oncology. The compound's heterocyclic pharmacophore also positions it as a candidate for proteolysis targeting chimeras (PROTACs), addressing the popular search trend of targeted protein degradation strategies. As AI-assisted molecular design tools advance, this scaffold will likely feature prominently in de novo drug generation algorithms.
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